

# HEZ-PBAN Gene Identification and Sequence Analysis: A Technical Guide

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This guide provides a comprehensive overview of the identification, sequence analysis, and signaling pathway of the Pheromone Biosynthesis Activating Neuropeptide (PBAN) gene from the corn earworm moth, Helicoverpa zea (HEZ). It is intended for researchers, scientists, and professionals involved in drug development and insect physiology.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data related to the **HEZ-PBAN** gene and its products.

Table 1: **HEZ-PBAN** Gene Structure

Feature	Description	
Gene Size	The gene includes a 0.63-kilobase (kb) intron that interrupts the coding sequence.[1][2]	
Exons	The coding sequence is split into at least two exons by the intron.	
Introns	A 0.63 kb intron is located after the codon for amino acid 14 of the PBAN peptide.[1][2]	
GenBank Accession No.	M80588[2]	

Table 2: **HEZ-PBAN** Prohormone and Derived Peptides



Peptide	Amino Acid Sequence	C-terminal Motif
Hez-PBAN	Leu-Ser-Asp-Asp-Met-Pro-Ala- Thr-Pro-Ala-Asp-Gln-Glu-Met- Tyr-Arg-Gln-Asp-Pro-Glu-Gln- Ile-Asp-Ser-Arg-Thr-Lys-Tyr- Phe-Ser-Pro-Arg-Leu-NH2	Phe-Ser-Pro-Arg-Leu-NH2
Putative Heptapeptide	Phe-Thr-Pro-Arg-Leu-Gly-Arg- NH2	Phe-Thr-Pro-Arg-Leu-NH2
Putative Octapeptide	Phe-Ser-Pro-Arg-Leu-Gly-Arg- Arg-NH2	Phe-Ser-Pro-Arg-Leu-NH2

## **Experimental Protocols**

This section details the key experimental methodologies employed in the identification and characterization of the **HEZ-PBAN** gene.

### **Genomic Library Screening**

The initial identification of the **HEZ-PBAN** gene was achieved through the screening of a Helicoverpa zea genomic library.

- Probe Design and Synthesis: Two overlapping oligonucleotide probes were designed based on the known amino acid sequence of the PBAN peptide. These probes were synthesized with mixed bases at degenerate codon positions to account for the redundancy of the genetic code.[2]
- Library Plating and Hybridization: Approximately 2.5 x 10<sup>5</sup> recombinant plaques from the genomic library were plated. The DNA was transferred to nylon membranes and hybridized with the radiolabeled oligonucleotide probes.
- Washing and Autoradiography: The membranes were washed under stringent conditions to remove non-specifically bound probes. Positive plaques were identified by autoradiography.
- Plaque Purification: Positive plaques were isolated and subjected to further rounds of screening to obtain a pure clone.



## Polymerase Chain Reaction (PCR) and Sequencing

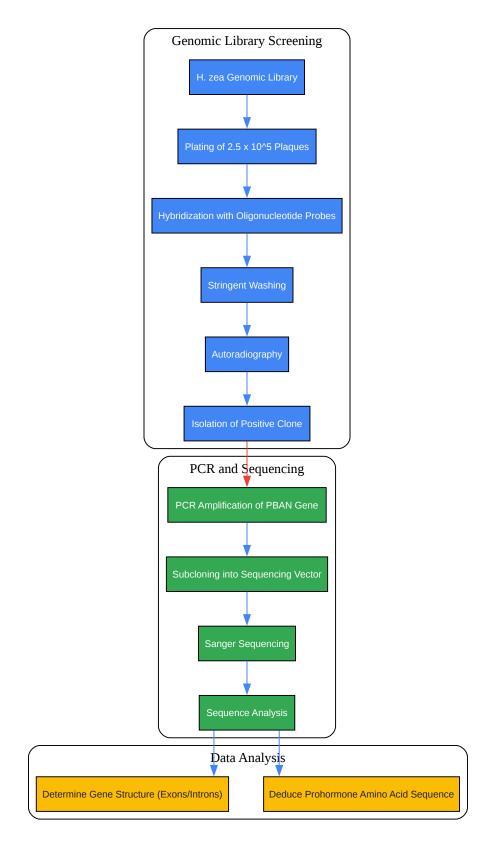
PCR was used to amplify the **HEZ-PBAN** gene from the isolated genomic clone, and the resulting product was sequenced to determine its nucleotide sequence.

- Primer Design: PCR primers were designed based on the sequence obtained from the initial positive clone.
- PCR Amplification: The PCR reaction was performed using the following cycling conditions: an initial denaturation step, followed by multiple cycles of denaturation, annealing (with a temperature gradient to optimize), and extension, and a final extension step.[2]
- Subcloning: The amplified PCR product was digested with restriction enzymes and subcloned into a sequencing vector (e.g., M13mp19).[2]
- DNA Sequencing: The nucleotide sequence of the subcloned fragment was determined using the Sanger dideoxy sequencing method.

### **Visualizations**

The following diagrams illustrate the experimental workflow for **HEZ-PBAN** gene identification and the proposed signaling pathway.

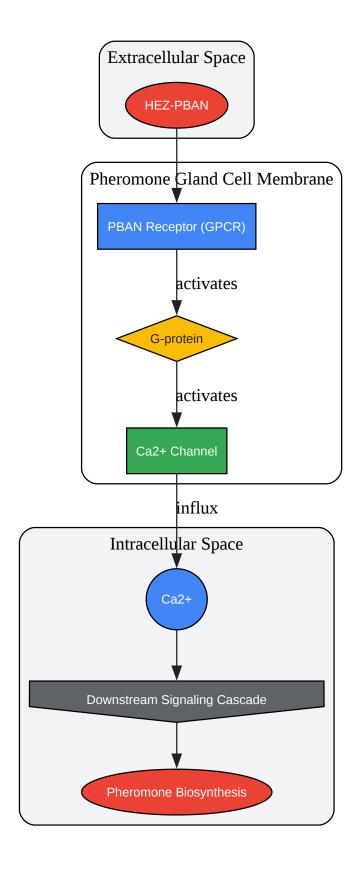




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Experimental workflow for **HEZ-PBAN** gene identification.





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Proposed **HEZ-PBAN** signaling pathway.



## **Sequence Analysis**

Sequence analysis of the **HEZ-PBAN** gene revealed that it encodes a prohormone that is subsequently processed to yield PBAN and other neuropeptides.[1][2]

- Prohormone Structure: The gene encodes a precursor protein that contains the sequence for PBAN, as well as other putative peptides. These peptides are flanked by typical dibasic (Gly-Arg-Arg) or monobasic (Gly-Arg) cleavage sites, which are recognized by processing enzymes.[1][2]
- Conserved C-terminal Motif: The biologically active peptides derived from the prohormone, including PBAN, share a conserved C-terminal pentapeptide motif: Phe-(Ser/Thr)-Pro-Arg-Leu-NH2. This motif is essential for their pheromonotropic activity.[1][2]
- Homology to Pyrokinins: This C-terminal sequence shows a high degree of homology to the
  pyrokinin family of insect peptides, which are known to have myotropic (muscle-contracting)
  activity. This suggests that the products of the HEZ-PBAN gene may have pleiotropic effects,
  influencing not only sexual behavior but also other physiological processes.[1][2]

## **Signaling Pathway**

The **HEZ-PBAN** peptide hormone initiates a signaling cascade within the pheromone gland cells to stimulate the biosynthesis of sex pheromones.

- Receptor Binding: PBAN, released into the hemolymph, binds to a specific G-protein coupled receptor (GPCR) on the membrane of the pheromone gland cells.
- G-protein Activation: This binding event activates an associated G-protein.
- Calcium Influx: The activated G-protein leads to the opening of calcium channels in the cell membrane, resulting in an influx of extracellular Ca2+. This increase in intracellular calcium concentration is a critical step in the signaling pathway.
- Downstream Cascade: The rise in intracellular Ca2+ triggers a downstream signaling cascade, which ultimately activates the enzymatic machinery responsible for the de novo biosynthesis of the sex pheromone components from fatty acid precursors.



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#### References

- 1. Molecular cloning of the pheromone biosynthesis-activating neuropeptide in Helicoverpa zea PubMed [pubmed.ncbi.nlm.nih.gov]
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